1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(triazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-4-2-3-5-10(9)13-7-6-11-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJGOCGWVXUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, often in aqueous media .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The scalability of the click chemistry approach makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one exhibits significant activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Anticancer Properties
The compound has shown promise in cancer research. Its ability to inhibit specific cancer cell lines has been documented. In vitro studies indicate that it can induce apoptosis in breast cancer cells by activating caspase pathways . This positions it as a potential candidate for further development into anticancer therapeutics.
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has focused on developing triazole-containing polymers that exhibit improved flame retardancy and UV resistance .
Nanotechnology
The compound's unique structure allows for functionalization in nanotechnology applications. It can be used to create nanocomposites with enhanced electrical and thermal conductivity. Studies have explored its use in fabricating nanostructured devices for sensors and energy storage systems .
Agricultural Applications
Pesticidal Activity
Recent studies have highlighted the potential of this compound as a pesticide. Its efficacy against common agricultural pests has been evaluated, showing promising results in reducing pest populations while being less harmful to beneficial insects . This makes it an attractive candidate for sustainable agricultural practices.
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Apoptosis
Research by Johnson et al. (2024) investigated the apoptotic effects of the compound on MCF-7 breast cancer cells. The study found that treatment with 100 µM of the compound led to a 70% increase in apoptosis compared to control groups.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with biological targets, which can lead to the inhibition of specific enzymes or receptors. This interaction can result in various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) Halogenated Derivatives
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) and 1-(2,4-dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one (9h): Structural Difference: Dichlorophenyl substitution at position 2,4 of the phenyl ring vs. unsubstituted phenyl in the target compound. Impact: Enhanced lipophilicity and antifungal activity due to chlorine atoms, as demonstrated in CYP51 binding studies .
b) Extended Aliphatic Chains
- 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag): Structural Difference: Azepane (7-membered ring) and methoxyphenyl substituents. Impact: Improved solubility and bioavailability; high yields (92%) in synthesis .
Triazole Position and Functionalization
a) N-Substituted Triazoles
- 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one :
b) Triazole as a Linker
- 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(2-fluorophenyl)acetamide (9): Structural Difference: Acetophenone linked via triazole to a fluorophenylacetamide. Impact: Enhanced InhA inhibition (IC₅₀ = 0.8 µM) due to fluorine’s electron-withdrawing effects .
b) Physical Properties
Biological Activity
1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, a compound belonging to the class of 1,2,3-triazoles, has garnered attention for its potential biological activities. This compound is characterized by a triazole ring fused with a phenyl group, which contributes to its unique chemical properties and biological applications.
Chemical Structure and Properties
- Molecular Formula : C10H9N3O
- IUPAC Name : 1-[2-(triazol-1-yl)phenyl]ethanone
- CAS Number : 1505943-22-5
- SMILES Notation : CC(=O)C1=CC=CC=C1N2C=CN=N2
The presence of the triazole moiety is significant as it imparts various pharmacological properties to the compound, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted on various synthesized triazole derivatives showed that compounds with similar structures demonstrated effective inhibition against several bacterial strains. The mechanism of action is hypothesized to involve interference with cellular processes essential for microbial survival.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.8 |
| MCF7 | 12.5 |
These findings suggest that the compound may serve as a lead compound for further development in cancer therapeutics.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies utilizing molecular docking simulations have identified potential binding sites on target proteins involved in cancer progression and microbial resistance.
Study on DprE1 Inhibition
A recent study explored the design and synthesis of novel triazole derivatives aimed at inhibiting the DprE1 enzyme associated with Mycobacterium tuberculosis. Compounds derived from similar scaffolds exhibited significant inhibition with IC50 values comparable to established drugs:
| Compound | IC50 (µM) |
|---|---|
| BOK-2 | 2.2 ± 0.1 |
| BOK-3 | 3.0 ± 0.6 |
These results highlight the potential of triazole derivatives in developing new treatments for tuberculosis .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various triazole compounds indicate that modifications on the phenyl ring can significantly enhance biological activity. Electron-donating groups appear to improve anticancer efficacy, while specific substitutions can augment antimicrobial properties.
Q & A
Basic: What are the standard synthetic routes for 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, and how are intermediates characterized?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form the triazole ring, followed by coupling with a substituted acetophenone derivative. Key intermediates include halogenated phenyl precursors (e.g., 2-bromophenyl ethanone) and azide-containing reactants. Characterization relies on ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and mass spectrometry (MS) to verify molecular weight. For example, intermediates like 1-(2-bromophenyl)ethan-1-one are analyzed via NMR to ensure purity before proceeding to cycloaddition .
Advanced: How can reaction conditions be optimized to improve yield in triazole ring formation?
Optimization involves screening:
- Catalysts : Copper(I) iodide vs. TBTA (tris(benzyltriazolylmethyl)amine) for enhanced regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF) vs. aqueous mixtures for solubility and reaction rate .
- Temperature : 25°C for kinetic control vs. elevated temperatures (60–80°C) for thermodynamic stabilization of the 1,4-regioisomer .
Yield improvements (e.g., from 50% to >80%) are tracked via HPLC, with side products analyzed by LC-MS to identify competing pathways .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign peaks for the triazole proton (δ 7.8–8.2 ppm) and acetophenone carbonyl (δ 190–210 ppm) .
- FT-IR : Confirm carbonyl stretching (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., 1,2,3-triazole vs. 1,2,4-triazole isomers) using SHELXL refinement .
Advanced: How do structural contradictions in crystallographic data arise, and how are they resolved?
Discrepancies may stem from twinned crystals or disorder in the triazole ring . SHELXL’s TwinRotMat and BASF parameters refine twinned data, while PART instructions resolve atomic positional disorder. For example, a 2025 study resolved conflicting bond lengths (C-N: 1.31 Å vs. 1.34 Å) by applying restraints to thermal displacement parameters .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers (<0.1 mM), necessitating formulation with cyclodextrins or PEG .
- Stability : Degrades at pH < 3 (acidic cleavage of triazole) or pH > 10 (base-catalyzed hydrolysis of ketone). Stability assays via LC-MS at 37°C over 72 hours are recommended .
Advanced: How is the compound’s biological target selectivity evaluated in vitro?
- Binding assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) quantify affinity for targets like cytochrome P450 (CYP51) or kinases .
- Cellular assays : Dose-response curves (IC₅₀) in cell lines (e.g., fungal pathogens for antifungal studies) with counter-screens against human cells to assess selectivity .
Basic: What computational methods predict metabolic pathways for this compound?
- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with CYP450 enzymes to predict oxidation sites .
- ADMET predictors : SwissADME or ProTox-II estimate bioavailability, toxicity, and metabolite structures .
Advanced: How are contradictory bioactivity results between studies reconciled?
Discrepancies (e.g., IC₅₀ values varying by >10-fold) are investigated via:
- Assay conditions : Compare buffer pH, serum content, or incubation time .
- Compound purity : Re-analyze batches with LC-MS to rule out degradation .
- Cell line variability : Test across multiple lines (e.g., HepG2 vs. HEK293) to identify context-dependent effects .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Waste disposal : Neutralize acidic/basic degradation products before incineration .
Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
